Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Overview
Description
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is a heterocyclic compound with a molecular formula of C₁₃H₁₁NO₄ and a molecular weight of 245.23 g/mol . This compound is known for its unique structure, which includes a quinolizine ring system, making it an interesting subject for various chemical and pharmaceutical studies.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit hiv integrase , suggesting potential antiviral activity.
Mode of Action
If it acts similarly to related compounds, it may bind to and inhibit the function of its target proteins, leading to downstream effects .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Action Environment
The compound is stable under inert atmosphere and at temperatures between 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 2-aminobenzaldehyde under acidic conditions, followed by cyclization and oxidation steps . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinolizine derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated quinolizine derivatives.
Substitution: Substituted quinolizine derivatives with various functional groups.
Scientific Research Applications
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Another heterocyclic compound with a similar structure but different functional groups.
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: Shares the quinoline ring system but differs in the oxidation state and substituents.
Uniqueness
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is unique due to its specific quinolizine ring system and the presence of both formyl and carboxylate functional groups. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 1-formyl-4-oxoquinolizine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(17)10-7-9(8-15)11-5-3-4-6-14(11)12(10)16/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIIXJDAGLXBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609195 | |
Record name | Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337909-10-1 | |
Record name | Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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